molecular formula C21H18Br3N B3338719 Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]- CAS No. 100693-36-5

Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-

Cat. No. B3338719
CAS RN: 100693-36-5
M. Wt: 524.1 g/mol
InChI Key: WZHJOELUFMNZRF-UHFFFAOYSA-N
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Description

Benzenamine, or aminobenzene, is an organic compound with the chemical formula C6H7N. It consists of a benzene ring substituted with an amino group . The compound you mentioned seems to be a derivative of benzenamine, with additional bromomethyl and phenyl groups .


Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions . For example, an early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The compound you mentioned likely has a complex structure due to the presence of multiple bromomethyl and phenyl groups attached to the benzenamine core .


Chemical Reactions Analysis

Amines, such as benzenamine, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. The presence of bromomethyl and phenyl groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of bromine atoms might increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. For example, some chemicals can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .

properties

IUPAC Name

4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJOELUFMNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-(bromomethyl)-N,N-bis[4-(bromomethyl)phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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